3-Acetylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

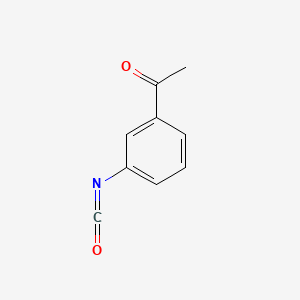

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASTZOAHAWBRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945815 | |

| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-64-9 | |

| Record name | 23138-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetylphenyl Isocyanate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenyl isocyanate is an aromatic organic compound featuring both a ketone and a highly reactive isocyanate functional group. This unique bifunctionality makes it a valuable reagent and building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. The acetyl group offers a site for further chemical modification, while the isocyanate group readily participates in nucleophilic addition reactions, allowing for the formation of diverse derivatives such as ureas, carbamates, and thiocarbamates. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 33-34 °C |

| Boiling Point | 155 °C at 4 mmHg |

| Density | 1.174 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.563 |

| Appearance | Clear yellow to light brown liquid after melting |

| Solubility | Soluble in many organic solvents such as toluene, dichloromethane, and THF. Reacts with protic solvents like water and alcohols. |

| CAS Number | 23138-64-9 |

Reactivity of the Isocyanate Group

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles.

Reaction with Alcohols

Isocyanates react with alcohols to form carbamates (urethanes). The reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate. This reaction is fundamental in the synthesis of polyurethanes and can be utilized to introduce a carbamate linker to a molecule, a common strategy in drug design.

Reaction with Amines

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is highly efficient and is widely used in the synthesis of a variety of compounds, including biologically active molecules like kinase inhibitors.[1]

Reaction with Water

This compound reacts with water to initially form an unstable carbamic acid, which then decomposes to yield 3-aminoacetophenone and carbon dioxide gas. This reactivity necessitates the use of anhydrous solvents when handling the isocyanate to prevent its degradation.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not abundantly available in the public domain, the following sections provide representative procedures for its synthesis and key reactions based on well-established methods for analogous isocyanates.

Synthesis of this compound via the Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting a carboxylic acid to an isocyanate via an acyl azide intermediate.[2][3]

Step 1: Synthesis of 3-Acetylbenzoyl Chloride

To a solution of 3-acetylbenzoic acid (1 equivalent) in anhydrous dichloromethane, oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-acetylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Acetylbenzoyl Azide

The crude 3-acetylbenzoyl chloride is dissolved in anhydrous acetone and cooled to 0 °C. A solution of sodium azide (1.5 equivalents) in water is added dropwise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 3-acetylbenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 3: Curtius Rearrangement to this compound

The 3-acetylbenzoyl azide is dissolved in anhydrous toluene and heated at reflux. The rearrangement is monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum (~2270-2250 cm⁻¹). After the reaction is complete, the toluene is removed under reduced pressure to yield this compound. Purification can be achieved by vacuum distillation.

Representative Protocol for the Reaction of this compound with an Alcohol (e.g., Ethanol)

In a flame-dried flask under an inert atmosphere, this compound (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, absolute ethanol (1.1 equivalents) is added dropwise at room temperature. The reaction is typically exothermic. The mixture is stirred at room temperature and monitored by TLC or IR spectroscopy for the disappearance of the isocyanate peak. Upon completion, the solvent is removed under reduced pressure to yield the corresponding ethyl N-(3-acetylphenyl)carbamate. The product can be purified by recrystallization or column chromatography.[4][5][6]

Representative Protocol for the Synthesis of a Urea Derivative from this compound and an Amine (e.g., Aniline)

To a solution of this compound (1 equivalent) in anhydrous dichloromethane, a solution of aniline (1 equivalent) in anhydrous dichloromethane is added dropwise at 0 °C. A precipitate of the urea product often forms immediately. The reaction mixture is stirred for a short period at room temperature to ensure completion. The solid product, 1-(3-acetylphenyl)-3-phenylurea, can be collected by filtration, washed with cold dichloromethane, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[3][7]

Applications in Drug Development and Chemical Biology

Isocyanates are valuable reagents in drug discovery and chemical biology for several reasons. Their high reactivity allows for the efficient and often rapid synthesis of libraries of compounds, such as ureas and carbamates, which are common motifs in many biologically active molecules. For instance, many kinase inhibitors feature a urea linkage, which can be readily formed by the reaction of an isocyanate with an amine.[1]

Furthermore, the isocyanate group can be used as a reactive handle to attach chemical probes to small molecules. These probes can be used for target identification and validation studies.

Below are diagrams illustrating a general workflow for the synthesis of a urea-based kinase inhibitor and a chemical probe using an isocyanate.

Caption: Workflow for synthesizing and screening a urea-based kinase inhibitor.

Caption: General workflow for synthesizing and applying a chemical probe using an isocyanate.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction or asthma-like symptoms if inhaled. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and material science sectors. Its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting. The general protocols and workflows provided in this guide offer a starting point for the design of new synthetic routes and the exploration of novel applications for this valuable compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

Spectral Characterization of 3-Acetylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-acetylphenyl isocyanate, a reactive aromatic compound with applications in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, purity assessment, and reaction monitoring.

Core Spectral Data

The quantitative spectral data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H |

| 7.75 | s | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 7.35 | d | 1H | Ar-H |

| 2.60 | s | 3H | -C(O)CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O (ketone) |

| 138.0 | Ar-C |

| 133.5 | Ar-C |

| 131.0 | Ar-CH |

| 129.5 | Ar-CH |

| 126.0 | Ar-CH |

| 122.5 | Ar-CH |

| 26.5 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1590, 1480, 1420 | Medium-Strong | Aromatic C=C Bending |

| ~1360 | Medium | -CH₃ Bending |

| ~1250 | Strong | C-C(=O)-C Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 161 | ~60 | [M]⁺ (Molecular Ion) |

| 146 | ~10 | [M-CH₃]⁺ |

| 118 | ~100 | [M-C(O)CH₃]⁺ |

| 90 | ~40 | [C₆H₄N]⁺ |

| 63 | ~25 | [C₅H₃]⁺ |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Due to the reactive nature of the isocyanate group, it is crucial to use a dry, aprotic deuterated solvent to prevent reaction with water or other protic impurities.[2][3][4][5]

-

Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven and cooled in a desiccator prior to use.[4]

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆).

-

Gently swirl the vial to ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely to minimize exposure to atmospheric moisture.

¹H and ¹³C NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically longer for ¹³C due to its lower natural abundance.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of this compound, as it requires minimal sample preparation.[6][7][8]

-

Ensure the ATR crystal is clean and dry. A background spectrum of the clean, empty ATR crystal should be collected.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[6]

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For GC-MS analysis, derivatization may be necessary for isocyanates to improve chromatographic performance and stability.[9][10][11][12]

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and enters the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[13]

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

- 1. 3-Isocyanatoacetophenone [webbook.nist.gov]

- 2. organomation.com [organomation.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. paint.org [paint.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Acetylphenyl Isocyanate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetylphenyl isocyanate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on physicochemical principles and provides detailed experimental protocols for researchers to determine these values. The high reactivity of the isocyanate functional group is a critical consideration, as it can influence the outcome of solubility tests in protic solvents.

Physicochemical Properties of this compound

A solid at room temperature, this compound's physical properties are essential for its handling and use in various applications.[1][2] These properties are summarized in the table below.

| Property | Value |

| CAS Number | 23138-64-9 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 33-34 °C |

| Boiling Point | 155 °C at 4 mm Hg |

| Density | 1.174 g/mL at 25 °C |

| Appearance | Clear yellow to light brown liquid after melting |

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility.[3][4] this compound possesses an aromatic ring, a moderately polar ketone group, and a highly reactive, polar isocyanate group. This combination suggests a moderate overall polarity.

The table below provides a predicted qualitative solubility profile in common organic solvents. It is crucial to distinguish between true solubility and reactivity, especially with protic solvents.

| Solvent Class | Common Solvents | Predicted Solubility / Reactivity | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF) | High Solubility | These solvents have polarities similar to this compound and lack acidic protons, preventing chemical reaction with the isocyanate group. They are good solvents for dissolving and reacting isocyanates.[5][6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive | Isocyanates react exothermically with protic solvents.[7] With water, it forms an unstable carbamic acid that decomposes into an amine and carbon dioxide. With alcohols, it forms urethanes. Therefore, these are generally unsuitable as solvents for simple dissolution.[6][7] |

| Nonpolar | Hexane, Heptane, Toluene, Cyclohexane | Low to Moderate Solubility | While the aromatic ring of this compound may provide some affinity for toluene, the overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents like hexane and cyclohexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High Solubility | These solvents have moderate polarity and are aprotic, making them likely candidates for dissolving this compound without reaction. |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in a non-reactive (aprotic) organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent (e.g., Acetone, THF, Toluene)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or stirring plate

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours; 24 hours is often recommended.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining microscopic solid particles.[8][9]

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric glassware.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solvent selection and the experimental protocol for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical workflow for selecting an appropriate solvent.

Conclusion

References

An In-depth Technical Guide to the Reaction of 3-Acetylphenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms between 3-acetylphenyl isocyanate and various nucleophiles. Due to the electrophilic nature of the isocyanate functional group, it readily reacts with nucleophilic species, a process significantly influenced by the electronic effects of the substituent on the phenyl ring. The presence of the acetyl group in the meta position enhances the reactivity of the isocyanate. This document details the underlying reaction pathways, presents quantitative kinetic data derived from Hammett correlations, outlines detailed experimental protocols for the synthesis of derivative compounds, and provides visual diagrams of reaction mechanisms and experimental workflows.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its reactivity is centered around the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily undergoes nucleophilic attack by a wide range of compounds, including amines, alcohols, thiols, and water, leading to the formation of ureas, carbamates (urethanes), thiocarbamates, and carbamic acids, respectively.

The acetyl group at the meta-position of the phenyl ring plays a crucial role in modulating the reactivity of the isocyanate. As an electron-withdrawing group, it increases the partial positive charge on the isocyanate carbon, thereby making it more susceptible to nucleophilic attack and increasing the overall reaction rate compared to unsubstituted phenyl isocyanate.

General Reaction Mechanism

The fundamental reaction mechanism of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group. The lone pair of electrons on the nucleophile attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate, to yield the final product.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary aliphatic amines > Primary aromatic amines > Alcohols > Water > Thiols

This order is influenced by the nucleophilicity and steric hindrance of the attacking species.

Reaction with Specific Nucleophiles

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is a rapid and generally exothermic process that yields N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is of significant importance in the synthesis of many biologically active molecules.

Mechanism:

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamates, commonly known as urethanes. This reaction is fundamental to the formation of polyurethane polymers when diisocyanates and polyols are used. The reaction is generally slower than with amines and is often catalyzed by bases (e.g., tertiary amines) or organometallic compounds.

Mechanism:

Caption: Reaction of this compound with an alcohol.

Reaction with Water

The reaction of this compound with water initially forms an unstable carbamic acid, which then decomposes to produce 3-aminoacetophenone and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

Mechanism:

The Genesis and Application of 3-Acetylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylphenyl isocyanate, a versatile aromatic isocyanate, has emerged as a significant building block in medicinal chemistry, particularly in the development of enzyme inhibitors. While the specific historical record of its initial discovery is not extensively documented, its synthesis logically follows established methodologies for isocyanate formation. This technical guide provides an in-depth overview of the likely synthesis routes, key chemical properties, and, most notably, its critical role as a reagent in the creation of potent inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and anxiety.

Discovery and History

The precise first synthesis of this compound is not prominently featured in seminal chemical literature. However, its conceptualization and synthesis can be understood within the broader history of isocyanate chemistry. The isocyanate functional group was first described in the mid-19th century, and fundamental reactions for its formation were established over the following decades. The synthesis of aromatic isocyanates from anilines using phosgene and related reagents was first reported by Hentschel in 1884.[1] A significant alternative, the Curtius rearrangement, which transforms an acyl azide into an isocyanate, was discovered by Theodor Curtius in 1885.[2][3]

Given that the precursor for this compound, 3-aminoacetophenone, is a readily available commercial compound, it is highly probable that this compound was first synthesized via one of these established methods. Its more recent prominence is directly tied to its utility in drug discovery, specifically in the design of enzyme inhibitors where the isocyanate group serves as a reactive handle to form stable carbamate or urea linkages with biological targets or other chemical moieties.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 23138-64-9 | [4][5] |

| Molecular Formula | C₉H₇NO₂ | [4][5] |

| Molecular Weight | 161.16 g/mol | [5] |

| Melting Point | 33-34 °C | [6] |

| Boiling Point | 155 °C at 4 mmHg | [6] |

| Density | 1.174 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.563 | [6] |

| InChIKey | JASTZOAHAWBRLM-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)c1cccc(c1)N=C=O | [5] |

Synthesis of this compound: Experimental Protocols

Two primary and well-established methods for the synthesis of this compound are the phosgenation of 3-aminoacetophenone and the Curtius rearrangement of 3-acetylbenzoyl azide.

Method 1: Phosgenation of 3-Aminoacetophenone

This is a common industrial method for producing isocyanates. The reaction involves the treatment of an amine with phosgene or a phosgene equivalent like triphosgene.

Reaction:

Detailed Experimental Protocol:

-

Materials: 3-Aminoacetophenone, triphosgene (or a solution of phosgene in a suitable solvent like toluene), an inert solvent (e.g., dichloromethane, toluene), and a base (e.g., aqueous sodium bicarbonate, pyridine).

-

Procedure:

-

A solution of 3-aminoacetophenone is prepared in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of triphosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring.

-

Simultaneously, a base is added to neutralize the hydrochloric acid generated during the reaction. In a biphasic system with aqueous sodium bicarbonate, the HCl is quenched as it forms.

-

The reaction is typically stirred for a few hours at low temperature and then allowed to warm to room temperature.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

-

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical Examination of 3-Acetylphenyl Isocyanate's Electronic Structure: A Technical Guide

Introduction

3-Acetylphenyl isocyanate (CAS No: 23138-64-9, Formula: C9H7NO2) is an aromatic compound featuring both a ketone (acetyl) and an isocyanate functional group.[1][2] The unique electronic interplay between the electron-withdrawing acetyl group and the highly reactive isocyanate group on the phenyl ring makes this molecule a subject of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. Understanding the electronic structure of this molecule at a quantum level is paramount for predicting its reactivity, stability, and potential interactions with biological targets or other chemical species.

This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of this compound. As direct experimental and computational studies on this specific molecule are not extensively available in current literature, this document serves as a detailed prospectus for its theoretical characterization using established quantum chemical methods. The methodologies, hypothetical data, and analyses presented herein are designed to provide a foundational resource for scientists and professionals engaged in computational chemistry and drug development.

Proposed Computational Methodology

The electronic structure of this compound can be robustly investigated using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size. The recommended approach involves the B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set, which has been shown to provide reliable results for aromatic systems.[3][4] The entire computational workflow would be performed using a quantum chemistry software package like Gaussian, GAMESS, or ORCA.

The key steps in the computational protocol are as follows:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. An initial structure of this compound is built and subjected to geometry optimization. This iterative process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. This structure represents the molecule's most stable, or ground state, geometry.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This analysis serves two critical purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra for validation.

-

Electronic Property Calculation: With the validated ground-state geometry, a single-point energy calculation is conducted. This step computes the molecule's electronic properties, including the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the distribution of electron density, and Mulliken atomic charges.

Data Presentation: Predicted Electronic Properties

The computational methodology described would yield a wealth of quantitative data. The following tables summarize the hypothetical but expected results from such a study on this compound.

Table 1: Predicted Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (isocyanate) | 1.35 Å |

| N=C (isocyanate) | 1.20 Å | |

| C=O (isocyanate) | 1.18 Å | |

| C=O (acetyl) | 1.22 Å | |

| C-C (ring-acetyl) | 1.49 Å | |

| Bond Angles | C-N=C | 125.0° |

| N=C=O | 178.5° | |

| C-C=O (acetyl) | 120.5° | |

| C-C-C (ring) | ~120.0° |

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| LUMO+1 | -0.95 | Second lowest unoccupied molecular orbital |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.50 | Highest Occupied Molecular Orbital |

| HOMO-1 | -7.25 | Second highest occupied molecular orbital |

| Energy Gap (ΔE) | 4.70 | HOMO-LUMO Gap |

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

| Atom | Functional Group | Predicted Charge (e) |

| O (isocyanate) | -NCO | -0.45 |

| C (isocyanate) | -NCO | +0.60 |

| N (isocyanate) | -NCO | -0.30 |

| O (acetyl) | -C(O)CH3 | -0.55 |

| C (carbonyl) | -C(O)CH3 | +0.50 |

Analysis of Electronic Structure

The electronic characteristics of a molecule are primarily governed by its frontier molecular orbitals, the HOMO and LUMO. The energy and spatial distribution of these orbitals provide deep insights into the molecule's reactivity and stability.[5][6]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[7][8] A relatively large energy gap, such as the predicted 4.70 eV, suggests that the molecule is kinetically stable, as it requires a significant amount of energy to excite an electron from the occupied to the unoccupied orbitals. This stability is crucial for applications where controlled reactivity is desired, such as in drug design.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be predominantly localized on the π-system of the phenyl ring, with some contribution from the oxygen atom of the acetyl group. This indicates that the molecule would likely act as an electron donor through its aromatic system in interactions with electron-deficient species.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the region most likely to accept electrons. The highly electrophilic carbon atom of the isocyanate group (-N=C=O) is predicted to be the primary localization site for the LUMO. This strongly suggests that this compound will be susceptible to nucleophilic attack at this carbon, which is the characteristic reaction pathway for isocyanates.[5] The acetyl group also contributes to lowering the energy of the LUMO, enhancing the electrophilicity of the molecule.

-

Mulliken Atomic Charges: The calculated atomic charges support the orbital analysis. The significant positive charge on the isocyanate carbon (+0.60 e) and the carbonyl carbon of the acetyl group (+0.50 e) confirms their electrophilic nature. Conversely, the negative charges on the oxygen and nitrogen atoms highlight their nucleophilic character.

Proposed Experimental Protocols for Validation

Theoretical calculations provide a powerful predictive model, but experimental validation is essential to confirm the computed electronic properties.[9][10]

Protocol: UV-Visible Spectroscopy

-

Objective: To experimentally determine the electronic absorption properties and estimate the HOMO-LUMO gap of this compound.

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable, UV-transparent solvent (e.g., cyclohexane or acetonitrile) at a precisely known concentration.

-

The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (typically the π → π* transition) is identified.

-

The experimental HOMO-LUMO gap (ΔE) can be estimated from the onset of the absorption band using the equation: ΔE (eV) = 1240 / λ_onset (nm). This experimental value can then be compared with the theoretically calculated energy gap.

-

Conclusion

This technical guide has outlined a robust theoretical protocol for the comprehensive analysis of the electronic structure of this compound using Density Functional Theory. The predicted data suggests a molecule with significant kinetic stability, characterized by a large HOMO-LUMO gap. The analysis of the frontier molecular orbitals and atomic charges clearly identifies the electrophilic and nucleophilic centers of the molecule, with the isocyanate carbon being the primary site for nucleophilic attack. These theoretical insights are invaluable for predicting the molecule's chemical behavior and for guiding its application in rational drug design and the development of novel materials. The proposed experimental validation via UV-Visible spectroscopy would provide a crucial benchmark for the accuracy of these computational predictions.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. echemi.com [echemi.com]

- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Re-evaluation of experimental measurements for the validation of electronic band structure calculations for LiFePO4 and FePO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-evaluation of experimental measurements for the validation of electronic band structure calculations for LiFePO 4 and FePO 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09154D [pubs.rsc.org]

The Versatile Role of 3-Acetylphenyl Isocyanate in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenyl isocyanate is a reactive aromatic isocyanate that has emerged as a valuable and versatile building block in medicinal chemistry and chemical biology. Its unique bifunctional nature, possessing both a reactive isocyanate group and a ketone moiety, allows for the facile synthesis of a diverse range of molecular architectures with significant potential for therapeutic applications and as probes for biological systems. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its utility in the synthesis of bioactive molecules, particularly kinase inhibitors, and its potential as a covalent probe. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to empower researchers in their drug discovery and chemical biology endeavors.

Core Research Applications

The primary research application of this compound lies in its use as a precursor for the synthesis of more complex molecules, most notably N-(3-acetylphenyl)urea and carbamate derivatives. These scaffolds are of significant interest in drug discovery due to their ability to form key hydrogen bonding interactions with biological targets.

Synthesis of N-Aryl Urea Derivatives as Kinase Inhibitors

A substantial body of research has focused on the development of N,N'-diaryl ureas as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][2] The 3-acetylphenyl moiety can serve as a key pharmacophore in this context, with the acetyl group potentially forming important interactions within the ATP-binding pocket of kinases or providing a handle for further chemical modification.

The general synthesis of N-(3-acetylphenyl)urea derivatives involves the reaction of this compound with a primary or secondary amine. This reaction is typically straightforward and proceeds with high yield.

Logical Relationship: From this compound to Bioactive Urea Derivatives

Caption: Synthetic route from this compound to potential kinase inhibitors.

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the well-established role of the diaryl urea scaffold in kinase inhibition provides a strong rationale for its use in designing novel inhibitors. Structure-activity relationship (SAR) studies on analogous compounds consistently highlight the importance of the urea linkage for binding to the kinase hinge region.[3]

Potential as Covalent Probes and Inhibitors

The reactivity of the isocyanate group makes this compound and its derivatives potential candidates for the development of covalent inhibitors and chemical probes. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with the target protein. The acetylphenyl moiety can be used to confer selectivity for a particular biological target.

Experimental Workflow: Screening for Covalent Kinase Inhibitors

Caption: A typical workflow for identifying covalent kinase inhibitors.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23138-64-9 | [4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Melting Point | 33-34 °C | [5] |

| Boiling Point | 155 °C at 4 mmHg | [5] |

| Density | 1.174 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.563 | [5] |

Representative Biological Activity of Diaryl Urea Kinase Inhibitors

The following table summarizes the inhibitory activities of some representative diaryl urea compounds against various kinases, illustrating the potential of this chemical class. While not direct derivatives of this compound, they provide a strong rationale for its use in synthesizing similar bioactive molecules.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| N,N'-Diaryl Ureas | p38 Kinase | 1090 (for compound 7f) | [6] |

| Pyrimidine derivatives with aryl urea moieties | Colon Cancer Cell Line (SW480) | 11080 (for compound 4b) | [7] |

| Bis-Aryl Ureas | LIM Kinase (Limk1) | < 25 (for optimized inhibitors) | [8] |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Class III Receptor Tyrosine Kinases | (Selective targeting) | [9] |

| Urea-based inhibitors | ATM Kinase | Subnanomolar potency | [10] |

Experimental Protocols

General Procedure for the Synthesis of N-(3-acetylphenyl)urea Derivatives

This protocol is adapted from established methods for the synthesis of diaryl ureas from isocyanates and amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

To this solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized N-(3-acetylphenyl)urea derivatives should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure. Expected signals include those for the aromatic protons, the acetyl group protons and carbon, and the urea N-H protons and carbonyl carbon.

-

Infrared (IR) spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the urea and the acetyl group, and the N-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the compound.

Signaling Pathway Visualization

A Potential Signaling Pathway Targeted by N-(3-acetylphenyl)urea Kinase Inhibitors

Based on the prevalence of diaryl ureas as inhibitors of kinases involved in cancer, a plausible target is the RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers. Sorafenib, a well-known multi-kinase inhibitor with a diaryl urea structure, targets key kinases in this pathway. The diagram below illustrates how a hypothetical N-(3-acetylphenyl)urea derivative could inhibit this pathway.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a hypothetical N-(3-acetylphenyl)urea kinase inhibitor.

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of diverse molecular structures with significant potential in drug discovery and chemical biology. Its primary application in the construction of N-(3-acetylphenyl)urea and carbamate scaffolds provides a direct route to compounds with potential kinase inhibitory activity, a well-validated strategy in anticancer drug development. The inherent reactivity of the isocyanate group also opens avenues for the design of covalent probes and inhibitors. This guide has provided a foundational understanding of the applications of this compound, complete with experimental guidance and visualization of relevant concepts. It is anticipated that the continued exploration of this versatile building block will lead to the discovery of novel therapeutic agents and powerful research tools.

References

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Acetylphenyl Isocyanate

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 3-Acetylphenyl isocyanate (CAS No. 23138-64-9), a compound utilized in various research and synthetic applications. This document outlines the substance's hazard profile, provides detailed protocols for its use and emergency procedures, and presents key information in a structured format for easy reference.

Physicochemical Properties

A thorough understanding of a substance's physical and chemical properties is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol [1] |

| Appearance | Clear yellow to light brown liquid after melting; Crystalline solid[2][3][4] |

| Melting Point | 33-34 °C (lit.)[2] |

| Boiling Point | 155 °C at 4 mmHg (lit.)[2] |

| Density | 1.174 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.563 (lit.)[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Hazard Profile and Personal Protection

This compound is a hazardous substance that requires strict safety measures to prevent exposure. Isocyanates, as a class, are potent irritants and sensitizers.[5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][6] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |

Note: This table represents a composite of GHS classifications from multiple sources. Users should always refer to the specific Safety Data Sheet (SDS) provided by their supplier.

Health Effects

Exposure to isocyanates can lead to a range of health issues, from mild irritation to severe and long-lasting conditions.[7][8] The primary health risks associated with isocyanates include:

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to asthma-like symptoms, which may be delayed in onset.[7][9] Once sensitized, even minute exposures can trigger a severe asthmatic reaction.[7]

-

Skin Irritation and Sensitization: Direct contact can cause skin irritation, rashes, and dermatitis.[9][10] Skin exposure can also lead to respiratory sensitization.[11]

-

Eye Irritation: The compound is a lachrymator and can cause serious eye irritation.[9][12]

-

Acute Toxicity: The substance is harmful if swallowed, inhaled, or in contact with skin.[6]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound:

-

Respiratory Protection: A NIOSH-approved full-face respirator with an organic vapor cartridge is recommended, especially when the material is heated or if ventilation is inadequate.[7][13] In situations with potential for high concentrations, such as during a spill, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[14]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and vapors.[7][13]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and impervious clothing or a lab coat should be worn to prevent skin contact.[7][13][15] Disposable coveralls are recommended to avoid contaminating personal clothing.[7]

-

General Hygiene: Always wash hands thoroughly after handling the substance.[16] An eyewash station and safety shower must be readily accessible in the work area.[7][15]

Experimental Protocols

Adherence to strict protocols is crucial for the safe handling and use of this compound.

Safe Handling and Storage

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[6][13]

-

Inert Atmosphere: Isocyanates are moisture-sensitive and can react with water to produce insoluble urea and carbon dioxide, which can lead to pressure buildup in sealed containers.[9] Store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and incompatible materials such as water, alcohols, amines, and strong bases.[9][13] Containers should be tightly closed when not in use.[13]

-

Dispensing: When transferring the liquid, use a syringe or cannula under an inert atmosphere to minimize exposure to air and moisture.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required to contain and neutralize the isocyanate.

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[6] Ensure the area is well-ventilated, opening windows and increasing fume hood flow if safe to do so.[14]

-

Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in section 2.3, including a respirator appropriate for isocyanate vapors.[17]

-

Contain the Spill: For liquid spills, cover completely with a dry, inert absorbent material such as sand, clay, or vermiculite.[14] Avoid using materials like cement powder.[14]

-

Neutralize the Isocyanate: Slowly add a decontamination solution to the absorbed material. The neutralization reaction produces carbon dioxide, so do not seal the waste containers tightly.[14] Suitable decontamination solutions include:

-

Collect and Dispose: After allowing the decontamination solution to react for at least 10 minutes, carefully shovel the mixture into a labeled, open-top container (e.g., a plastic pail).[14] Do not fill the container more than halfway to allow for gas expansion.[14]

-

Final Decontamination: Mop the spill area with the decontamination solution and allow it to stand for at least 10 minutes before rinsing with water.[14]

-

Waste Disposal: Dispose of the neutralized waste and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations.[18]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing immediately.[13] Wash the affected area thoroughly with soap and plenty of water.[13] A solution of polyethylene glycol and water can also be effective.[19] Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Visual Safety Guides

The following diagrams provide visual workflows and summaries of key safety information.

Caption: GHS Hazard Summary for this compound.

Caption: Workflow for this compound Spill Response.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory safety guidelines.

References

- 1. 4-Acetylphenyl isocyanate | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23138-64-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. georganics.sk [georganics.sk]

- 5. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 6. Page loading... [guidechem.com]

- 7. cdph.ca.gov [cdph.ca.gov]

- 8. safework.nsw.gov.au [safework.nsw.gov.au]

- 9. michigan.gov [michigan.gov]

- 10. actsafe.ca [actsafe.ca]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. safetyinnumbers.ca [safetyinnumbers.ca]

- 15. nj.gov [nj.gov]

- 16. lakeland.com [lakeland.com]

- 17. Control measures guide - Canada.ca [canada.ca]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

A Technical Guide to 3-Acetylphenyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Versatile Chemical Intermediate

Introduction

3-Acetylphenyl isocyanate is a valuable reagent in organic synthesis, particularly for the development of novel therapeutics. Its bifunctional nature, featuring a reactive isocyanate group and a ketone moiety, allows for diverse chemical transformations, making it a key building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, suppliers, key chemical properties, and detailed experimental protocols for its use in the synthesis of urea derivatives, a common scaffold in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities vary among suppliers, and it is crucial to select a source that meets the specific needs of the intended application.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 23138-64-9 | C₉H₇NO₂ | 161.16 | 99% | Gram to Kilogram scale |

| Thermo Scientific | 23138-64-9 | C₉H₇NO₂ | 161.16 | 97% | 10 g |

| Georganics | 23138-64-9 | C₉H₇NO₂ | 161.16 | High Purity | Milligram to multi-kilogram batches[1] |

| ChemicalBook | 23138-64-9 | C₉H₇NO₂ | 161.16 | 99%+ (HPLC) | Inquire for pricing and quantities[2] |

| ECHEMI | 23138-64-9 | C₉H₇NO₂ | 161.16 | Not specified | Inquire for availability |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Melting Point | 33-34 °C (lit.) | [2] |

| Boiling Point | 155 °C/4 mmHg (lit.) | [2] |

| Density | 1.174 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.563 (lit.) | [2] |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis can be valuable for custom applications or large-scale needs. Isocyanates are commonly synthesized from the corresponding primary amines via phosgenation or using phosgene equivalents like triphosgene.

General Protocol for the Synthesis of Aryl Isocyanates from Aryl Amines using Triphosgene

This protocol is a general method and can be adapted for the synthesis of this compound from 3-aminoacetophenone.

Materials:

-

Aryl amine (e.g., 3-aminoacetophenone)

-

Triphosgene

-

Anhydrous toluene

-

Triethylamine

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve the aryl amine in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous toluene (approximately 1/3 molar equivalent with respect to the amine).

-

Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel.

-

After the addition is complete, slowly add triethylamine (2.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the amine and appearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude aryl isocyanate.

-

The crude product can be purified by vacuum distillation or recrystallization.

This is a generalized protocol and requires optimization for specific substrates. Handle triphosgene and isocyanates with extreme caution in a well-ventilated fume hood as they are highly toxic and moisture-sensitive.

Application in the Synthesis of Urea Derivatives

This compound is a key building block for the synthesis of diaryl ureas, a structural motif present in many kinase inhibitors. The isocyanate group readily reacts with primary and secondary amines to form stable urea linkages.

Experimental Protocol for the Synthesis of a 1-(3-Acetylphenyl)-3-arylurea

This protocol describes the reaction of this compound with a generic primary aryl amine.

Materials:

-

This compound

-

Primary aryl amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary aryl amine in anhydrous DCM.

-

In a separate flask, dissolve an equimolar amount of this compound in anhydrous DCM.

-

Slowly add the this compound solution to the stirred solution of the aryl amine at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

If a precipitate forms, it is the desired urea product and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(3-acetylphenyl)-3-arylurea.

Logical Workflow for Urea Synthesis

The following diagram illustrates the general workflow for the synthesis of a urea-based kinase inhibitor using this compound.

Caption: A logical workflow for the synthesis of a potential kinase inhibitor.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of a target protein, thereby inhibiting its catalytic activity and downstream signaling. Diaryl ureas derived from this compound are often designed to occupy the ATP-binding pocket of kinases. The acetylphenyl moiety can form key hydrogen bonds and hydrophobic interactions within this pocket.

References

The Strategic Role of 3-Acetylphenyl Isocyanate in the Synthesis of Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea moiety is a critical pharmacophore in a multitude of kinase inhibitors, facilitating crucial hydrogen bonding interactions within the ATP-binding site of these enzymes. The synthesis of unsymmetrical diaryl ureas, a common structural motif in potent kinase inhibitors, is frequently achieved through the reaction of an aryl isocyanate with an appropriate amine. While specific, publicly documented examples of kinase inhibitors synthesized directly from 3-acetylphenyl isocyanate are not prevalent in the reviewed literature, this technical guide will provide a comprehensive overview of the synthetic strategies and biological significance of using substituted aryl isocyanates, like this compound, in the development of novel kinase inhibitors. The principles and protocols detailed herein are directly applicable to the utilization of this compound in kinase inhibitor synthesis programs.

This guide will delve into the synthesis of a prominent diaryl urea kinase inhibitor, Sorafenib, as a representative example. It will provide detailed experimental protocols, summarize key biological data, and visualize the relevant signaling pathways and synthetic workflows.

The Diaryl Urea Pharmacophore in Kinase Inhibition

Diaryl urea compounds have emerged as a significant class of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This binding mode offers a high degree of selectivity as it utilizes an allosteric site adjacent to the ATP pocket, which is less conserved across the kinome. The urea functionality typically forms key hydrogen bonds with the "DFG-out" backbone, stabilizing this inactive conformation and preventing the kinase from adopting its active state.

Synthesis of Diaryl Urea Kinase Inhibitors using Aryl Isocyanates

The most direct and common method for the synthesis of unsymmetrical diaryl ureas is the reaction of an aryl isocyanate with an aryl amine. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

Caption: General reaction for the synthesis of a diaryl urea.

In the context of using this compound, "Ar" would be the 3-acetylphenyl group, and "Ar'" would be the other aromatic or heteroaromatic moiety of the target kinase inhibitor.

Case Study: Synthesis of Sorafenib

Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets Raf kinases (B-Raf and C-Raf) and several receptor tyrosine kinases (VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit).[1] Its synthesis provides an excellent model for the application of aryl isocyanates in drug development. The key step in the synthesis of Sorafenib is the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[2]

Experimental Workflow for Sorafenib Synthesis

Caption: Simplified workflow for the synthesis of Sorafenib.

Detailed Experimental Protocol (Adapted from literature for Sorafenib synthesis)

Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This intermediate is typically prepared from the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline, by reaction with phosgene or a phosgene equivalent like triphosgene.[2]

-

Materials: 4-chloro-3-(trifluoromethyl)aniline, triphosgene, toluene, triethylamine.

-

Procedure:

-

A solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Triphosgene (0.4 eq) dissolved in anhydrous toluene is added dropwise to the aniline solution at room temperature.

-

The reaction mixture is heated to reflux and stirred for 3-4 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.

-

The solvent is removed under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be used in the next step without further purification or purified by distillation under reduced pressure.

-

Step 2: Synthesis of Sorafenib

-

Materials: 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (1.0 eq) in anhydrous DCM, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in anhydrous DCM is added dropwise at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the precipitated product is collected by filtration, washed with cold DCM, and dried under vacuum to afford Sorafenib as a solid.

-

Biological Activity and Targeted Signaling Pathways

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Quantitative Data for Sorafenib

| Target Kinase | IC50 (nM) |

| c-Raf | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E mutant) | 38 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| Flt-3 | 58 |

Note: IC50 values can vary depending on the assay conditions. The values presented here are representative.

Signaling Pathways Targeted by Sorafenib

Sorafenib primarily inhibits the RAS/RAF/MEK/ERK signaling pathway , which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival.[1] It also blocks angiogenesis (the formation of new blood vessels that supply tumors with nutrients) by inhibiting VEGFR and PDGFR signaling.

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by Sorafenib.

Caption: Inhibition of VEGFR-mediated angiogenesis by Sorafenib.

Structure-Activity Relationship (SAR) Considerations

For diaryl urea kinase inhibitors, the following SAR principles are generally observed:

-

Urea Moiety: Essential for binding to the hinge region of the kinase. The two N-H groups act as hydrogen bond donors.

-

"Head" Group (Isocyanate-derived part): This part, which would be the 3-acetylphenyl group in our case, often binds in a hydrophobic pocket. The nature and position of substituents can significantly impact potency and selectivity. The acetyl group in this compound could potentially form additional hydrogen bonds or be modified to explore different interactions.

-

"Tail" Group (Amine-derived part): This portion usually extends towards the solvent-exposed region and can be modified to improve pharmacokinetic properties such as solubility and metabolic stability.

Conclusion